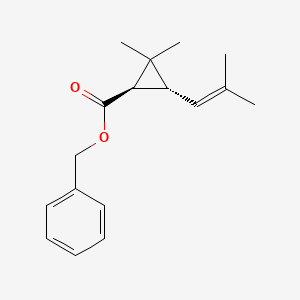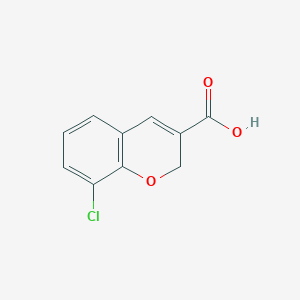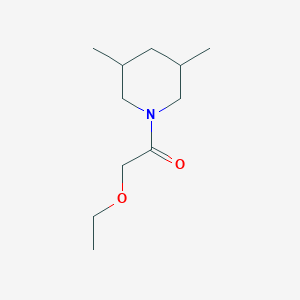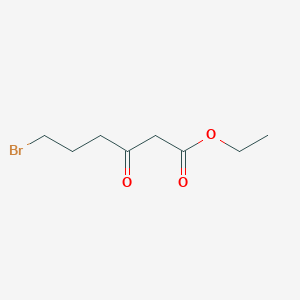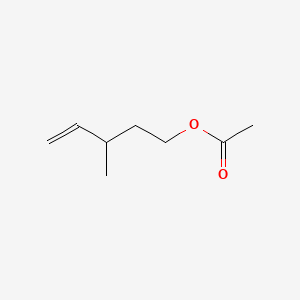
3-Methyl-4-penten-1-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
3-Methyl-4-penten-1-ol acetate can be synthesized through the reaction of 3-Methyl-4-penten-1-ol with acetic anhydride . The reaction typically occurs under controlled temperature and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
3-Methyl-4-penten-1-ol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-4-penten-1-ol acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-penten-1-ol acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through electrophilic addition reactions, where it interacts with nucleophilic sites on target molecules . This interaction can lead to various biochemical and physiological effects, depending on the specific context and application.
Comparación Con Compuestos Similares
3-Methyl-4-penten-1-ol acetate can be compared with other similar compounds, such as:
3-Methyl-1-penten-3-ol: This compound has a similar structure but differs in the position of the functional groups.
4-Methyl-3-penten-1-ol: Another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific aroma profile and its applications in the fragrance industry .
Propiedades
Número CAS |
71487-16-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-methylpent-4-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
KZUOLSGYSYIQHE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



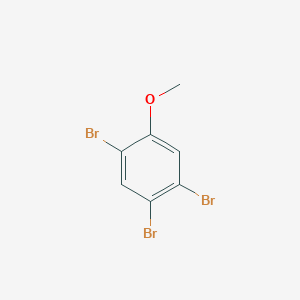
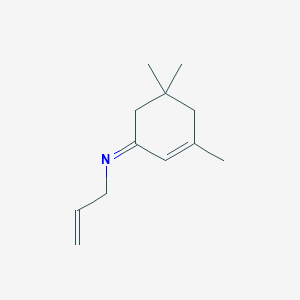
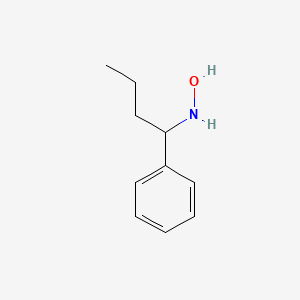

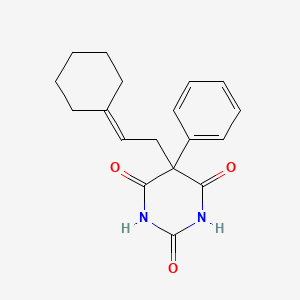

![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
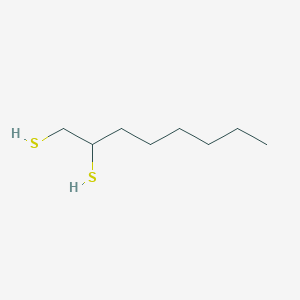
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
